Cytidine 5'-Monophosphate Methyl Ester Sodium Salt
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Overview
Description
Cytidine 5’-Monophosphate Methyl Ester Sodium Salt is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is often used in biochemical research and has significant roles in various metabolic pathways, particularly in the metabolism of phospholipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt typically involves the methylation of cytidine 5’-monophosphate. One common method includes the use of methylating agents such as diazomethane or methyl iodide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt often involves large-scale methylation processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-Monophosphate Methyl Ester Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cytidine 5’-monophosphate, while nucleophilic substitution can produce various derivatives depending on the nucleophile .
Scientific Research Applications
Cytidine 5’-Monophosphate Methyl Ester Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other biochemical compounds.
Biology: Plays a role in the study of RNA synthesis and function, as well as in the investigation of metabolic pathways.
Medicine: Utilized in the development of antiviral and anticancer drugs, as well as in the study of genetic disorders.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is particularly important in the metabolism of phospholipids, where it participates in the synthesis of cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the biosynthesis of phosphatidylglycerol and cardiolipin . The compound interacts with enzymes such as cytidine monophosphate kinase and cytidine diphosphate synthase, facilitating the transfer of phosphate groups and the formation of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-Monophosphate: A precursor in the synthesis of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt.
Cytidine Diphosphate: Involved in the synthesis of phospholipids and other biomolecules.
Uridine 5’-Monophosphate: Another nucleoside monophosphate with similar biochemical roles.
Guanosine 5’-Monophosphate: Plays a role in the synthesis of RNA and other nucleotides.
Uniqueness
Cytidine 5’-Monophosphate Methyl Ester Sodium Salt is unique due to its methyl ester group, which imparts distinct chemical properties and reactivity. This modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and industrial applications .
Properties
Molecular Formula |
C10H15N3NaO8P |
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Molecular Weight |
359.20 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl phosphate |
InChI |
InChI=1S/C10H16N3O8P.Na/c1-19-22(17,18)20-4-5-7(14)8(15)9(21-5)13-3-2-6(11)12-10(13)16;/h2-3,5,7-9,14-15H,4H2,1H3,(H,17,18)(H2,11,12,16);/q;+1/p-1/t5-,7-,8-,9-;/m1./s1 |
InChI Key |
URUQYSWJYZVJHU-BKZSBQMKSA-M |
Isomeric SMILES |
COP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Canonical SMILES |
COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origin of Product |
United States |
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